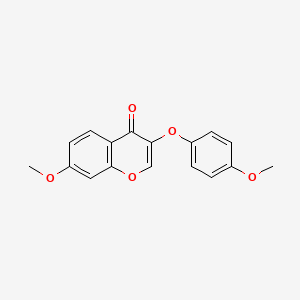

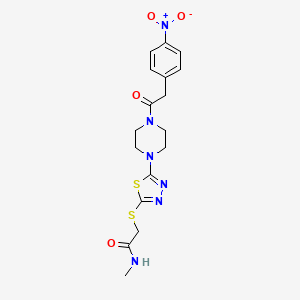

![molecular formula C22H18FN3O3S2 B2550016 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1252816-96-8](/img/structure/B2550016.png)

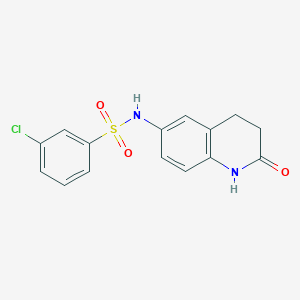

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of thieno[3,2-d]pyrimidin, which is a bicyclic structure containing a thiophene ring fused to a pyrimidine ring. The molecule features several functional groups, including a 4-fluorophenylmethyl group and a methylsulfanylphenyl group attached to the thieno[3,2-d]pyrimidin core through an acetamide linker.

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin-4-ones has been reported through the condensation of substituted dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with various aromatic aldehydes in the presence of NaOH . Although the specific compound of interest is not mentioned, the general synthetic approach for thieno[2,3-d]pyrimidin derivatives involves the formation of a carbon-nitrogen double bond through a condensation reaction, which could be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin derivatives is characterized by nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry, and elemental analysis . These techniques would be used to confirm the structure of the compound by identifying the characteristic signals and masses associated with its functional groups and overall molecular framework.

Chemical Reactions Analysis

The chemical reactivity of thieno[2,3-d]pyrimidin derivatives can be inferred from their functional groups. The acetamide moiety could undergo hydrolysis under acidic or basic conditions to yield the corresponding acid and amine. The fluorine atom on the phenyl ring may influence the electronic properties of the molecule and affect its reactivity in electrophilic aromatic substitution reactions.

Physical and Chemical Properties Analysis

The physical properties such as solubility, melting point, and boiling point would be determined experimentally. The chemical properties, including acidity, basicity, and reactivity in various chemical reactions, can be predicted based on the functional groups present in the molecule. The presence of the fluorine atom and the methylsulfanyl group would influence the electron distribution in the molecule, potentially affecting its chemical behavior.

The herbicidal activity of similar N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamide derivatives has been evaluated, indicating that the substitution pattern on the pyrimidin ring can lead to significant biological activity . This suggests that the compound may also exhibit biological activity, which could be explored in further studies.

科学的研究の応用

Radioligand Imaging Applications

This compound and its derivatives, particularly those involving fluorine atoms for labeling, have been utilized in positron emission tomography (PET) for imaging the translocator protein (18 kDa), which is significant in detecting neuroinflammatory processes. The synthesis techniques and the efficacy of such radiolabeled compounds in imaging have been a subject of research, indicating their potential in medical diagnostics and neurological research (Dollé et al., 2008).

Antitumor Activity

Research into the antitumor properties of thieno[3,2-d]pyrimidine and its derivatives has demonstrated potential efficacy against various human cancer cell lines. The synthesis of novel derivatives bearing different functional groups led to compounds with potent anticancer activity, comparable to established chemotherapy agents like doxorubicin. These findings underscore the compound's relevance in developing new anticancer drugs (Hafez & El-Gazzar, 2017).

Molecular Docking and Drug Design

The compound's derivatives have been explored for their antiviral activities, particularly against COVID-19. Molecular docking studies have shown that these derivatives can interact effectively with SARS-CoV-2 proteins, suggesting their potential in antiviral drug development. The quantum chemical insights into the molecular structure, drug likeness, and molecular docking results highlight the compound's role in the design of novel therapeutics (Mary et al., 2020).

Herbicidal Activity

Beyond medical applications, derivatives of this compound have been designed and synthesized with herbicidal activities in mind, showing efficacy against dicotyledonous weeds. This agricultural application represents a diversification into areas of pest control, indicating the compound's versatile chemical framework suitable for modification towards specific functional activities (Wu et al., 2011).

特性

IUPAC Name |

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(3-methylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN3O3S2/c1-30-17-4-2-3-16(11-17)24-19(27)13-25-18-9-10-31-20(18)21(28)26(22(25)29)12-14-5-7-15(23)8-6-14/h2-11,18,20H,12-13H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFCDXPVPQYMFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

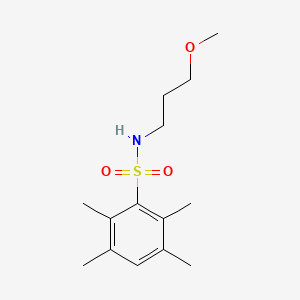

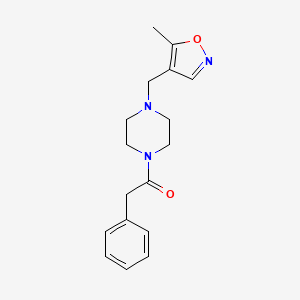

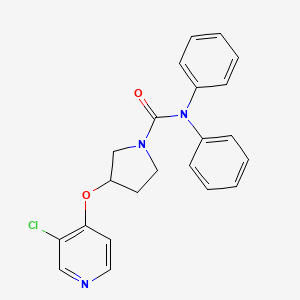

![6-methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2549935.png)

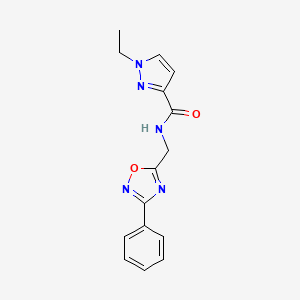

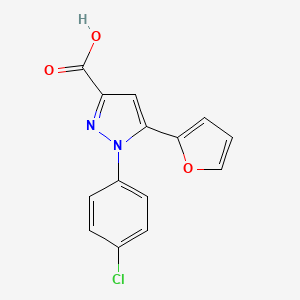

![5-bromo-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2549941.png)

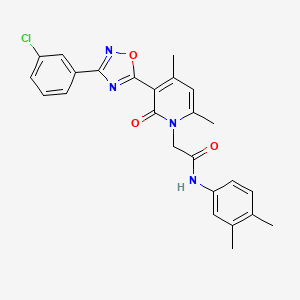

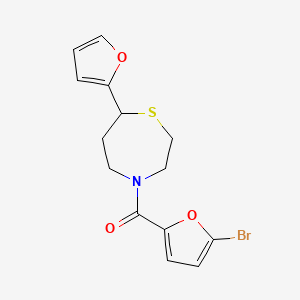

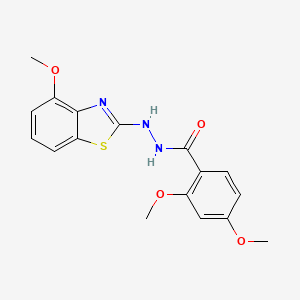

![(E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2549953.png)